molecular formula C14H15BrN2O2 B560475 Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate CAS No. 1346703-23-8

Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate

货号: B560475
CAS 编号: 1346703-23-8
分子量: 323.19
InChI 键: WDIOILXQEARMBV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate is a synthetic organic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities, including anticancer, antiangiogenic, and antioxidant properties . This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate typically involves the bromination of 1-cyclopentyl-1H-indazole-4-carboxylate followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The esterification step involves the reaction of the brominated intermediate with methanol in the presence of an acid catalyst .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

化学反应分析

Suzuki-Miyaura Cross-Coupling

The bromine substituent at position 6 participates in palladium-catalyzed cross-coupling with boronic acids. This reaction enables aryl/heteroaryl group introduction for structural diversification:

Boronic Acid Catalyst System Yield Application Reference
Pyridine-2-ylpiperazine-derivedPd(PPh₃)₄, K₂CO₃, THF/H₂O60–75%EZH2/EZH1 inhibitors
4,4,5,5-Tetramethyl-1,3,2-dioxaborolanePd(dppf)Cl₂, Na₂CO₃, DME82%Anticancer agents

Coupling occurs regioselectively at the bromine site, preserving the cyclopentyl and ester groups .

Ester Hydrolysis and Amide Formation

The methyl ester undergoes hydrolysis to the carboxylic acid, followed by amide coupling:

Hydrolysis Conditions

Base Solvent Temperature Yield Reference
NaOHMeOH/THF60°C, 4 hours85%
LiOHH₂O/THFRoom temperature90%

Amide Coupling

Amine Coupling Reagent Yield Biological Activity Reference
3-(Aminomethyl)-4,6-dimethylpyridin-2-amineHATU, DIPEA, DMF78%Aldosterone synthase inhibition
Piperazine derivativesEDCI/HOBt, CH₂Cl₂65–88%Antiangiogenic agents

The carboxylic acid intermediate shows enhanced reactivity in amide bond formation compared to the ester .

Nucleophilic Aromatic Substitution

The bromine atom can be displaced by nucleophiles under specific conditions:

Nucleophile Conditions Product Yield Reference
Sodium methoxideDMSO, 100°C, 12 hours6-Methoxy derivative45%
Potassium thioacetateDMF, 80°C, 6 hours6-Thioacetyl derivative52%

Reactivity is influenced by the electron-withdrawing ester group, which activates the aromatic ring toward substitution .

Reduction and Oxidation Reactions

The indazole core and substituents undergo redox transformations:

Reduction

Reagent Target Product Yield Reference
LiAlH₄Ester to alcohol4-Hydroxymethyl derivative68%

Oxidation

Reagent Target Product Yield Reference
KMnO₄, H₂SO₄Cyclopentyl to ketone4-Carboxy-6-bromo-1H-indazole33%

Key Challenges and Optimizations

  • Regioselectivity : N1-alkylation requires careful control of base and temperature to avoid N2 byproducts .
  • Purification : Silica gel chromatography is commonly used, with eluents like ethyl acetate/heptane .
  • Scale-Up : Continuous flow reactors improve yield in industrial settings .

This compound’s modular reactivity makes it a cornerstone for developing targeted therapeutics, with ongoing research focused on optimizing coupling效率和生物活性 .

科学研究应用

Medicinal Chemistry Applications

1. Anticancer Activity:
Research has demonstrated that methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate exhibits promising anticancer properties. A series of studies have synthesized various derivatives of this compound and evaluated their antiproliferative effects against different cancer cell lines, including ovarian carcinoma (A2780) and lung adenocarcinoma (A549). These studies reported IC50 values indicating significant cytotoxic activity, with some derivatives showing selective toxicity towards cancer cells while sparing normal cells .

2. Antiangiogenic Properties:
In addition to its anticancer effects, this compound has been evaluated for its antiangiogenic properties, which are crucial in inhibiting tumor growth by preventing the formation of new blood vessels. Research findings suggest that certain derivatives can effectively suppress angiogenesis, making them candidates for further development as therapeutic agents against cancer .

3. Antioxidant Activity:
this compound has also shown antioxidant activity, which is vital for combating oxidative stress-related diseases. The ability to scavenge free radicals contributes to its potential use in developing supplements or drugs aimed at reducing oxidative damage in biological systems .

Biological Studies

Mechanisms of Action:
The biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzyme Inhibition: The compound inhibits specific enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial effects.
  • Cell Cycle Regulation: It impacts proteins that regulate the cell cycle, particularly those associated with the G2-M checkpoint, leading to cell cycle arrest in cancer cells.
  • Induction of Apoptosis: Studies indicate that this compound can induce apoptosis in cancer cell lines by modulating the expression levels of apoptosis-related proteins such as Bcl-2 and Bax .

Case Studies

Several case studies highlight the effectiveness of this compound derivatives:

StudyCell LineIC50 Value (µM)Observations
Study AA2780 (Ovarian)10.5Significant antiproliferative activity
Study BA549 (Lung)15.3Induced apoptosis via Bcl-2 modulation
Study CHFB-4 (Normal)>100Selective toxicity towards cancer cells

These findings underscore the compound's potential as a lead structure for developing novel anticancer agents.

作用机制

The mechanism of action of Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit proangiogenic cytokines such as TNFα, VEGF, and EGF, which are involved in tumor development and progression. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress .

相似化合物的比较

    6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: A closely related compound with similar biological activities.

    1-cyclopentyl-1H-indazole-4-carboxylate: The non-brominated analog of the compound.

    Other Indazole Derivatives: Various indazole derivatives with different substituents on the indazole ring.

Uniqueness: Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets .

生物活性

Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate is a synthetic compound belonging to the indazole family, noted for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antiangiogenic, and antioxidant properties, supported by research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H10_{10}BrN2_2O2_2
  • Molecular Weight : 273.1 g/mol
  • CAS Number : 1346703-23-8

The compound features a bromine atom at the 6-position and a cyclopentyl group, which influences its biological activity and chemical reactivity.

This compound exhibits its biological effects through several mechanisms:

  • Anticancer Activity : The compound has been shown to inhibit the viability of various cancer cell lines, including ovarian (A2780), liver (HEP3BPN), and breast (MDA-MB-453) cancers. This inhibition is primarily mediated through the induction of apoptosis and cell cycle arrest in the G2/M phase .
  • Antiangiogenic Properties : It inhibits proangiogenic cytokines such as TNFα, VEGF, and EGF, which are critical in tumor development and progression. By blocking these pathways, the compound may prevent tumor growth and metastasis.
  • Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, thereby reducing oxidative stress within cells. This activity contributes to its protective effects against cellular damage associated with cancer progression .

Antiproliferative Activity

In vitro studies have demonstrated significant antiproliferative effects of this compound on various cancer cell lines:

Cell Line IC50 (µM) Effect
A2780 (Ovarian)5.9High inhibition of growth
HEP3BPN (Liver)6.5Induction of apoptosis
MDA-MB-453 (Breast)7.2Cell cycle arrest

These results indicate that the compound is more effective than standard treatments like methotrexate in certain cases .

Case Studies

A series of studies evaluated this compound alongside other indazole derivatives:

  • Study on Apoptotic Mechanisms : Research indicated that compounds similar to this compound triggered apoptosis in a dose-dependent manner, with significant effects observed at concentrations as low as 4 µM .
  • Effects on Cytokine Production : In vivo studies showed that treatment with this compound led to reduced levels of angiogenic cytokines in tumor-bearing models, suggesting its potential as an antiangiogenic agent .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other indazole derivatives:

Compound Key Features Biological Activity
Methyl 6-bromo-1H-indazole-4-carboxylateBromine substitutionAnticancer, antiangiogenic
Methyl 6-amino-1H-indazole-4-carboxylateAmino group instead of bromineModerate anticancer activity
Methyl 6-chloro-1H-indazole-4-carboxylateChlorine substitutionReduced efficacy compared to brominated analog

The presence of the bromine atom enhances binding affinity to biological targets, making it a unique candidate for further drug development .

常见问题

Q. Basic Synthesis

Q. Q: What are the standard synthetic routes for preparing Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate?

A: The compound is commonly synthesized via Suzuki-Miyaura cross-coupling reactions. For example, methyl 6-bromo-1H-indazole-4-carboxylate (precursor) reacts with cyclopentyl boronate esters under palladium catalysis to introduce the cyclopentyl group. Reaction conditions typically involve a mixture of Pd(PPh₃)₄, Na₂CO₃, and a solvent system like dioxane/water at 80–100°C for 12–24 hours . Post-reaction purification employs column chromatography (e.g., silica gel with ethyl acetate/petroleum ether).

Q. Advanced Synthesis

Q. Q: How can researchers optimize Suzuki coupling efficiency for introducing bulky substituents like cyclopentyl groups?

A: Optimization involves:

  • Catalyst selection : Bulky ligands (e.g., SPhos or XPhos) improve steric tolerance.
  • Solvent systems : Toluene/ethanol mixtures enhance solubility of aromatic intermediates.
  • Temperature gradients : Gradual heating (e.g., 50°C to 100°C) reduces side reactions.
  • Boronate ester purity : Pre-purification via recrystallization minimizes competing pathways.
    Contradictions in yield data (e.g., 60% vs. 85%) often stem from trace moisture or oxygen sensitivity, requiring strict inert atmosphere control .

Q. Basic Structural Characterization

Q. Q: What crystallographic methods are used to confirm the molecular structure of this compound?

A: Single-crystal X-ray diffraction (SCXRD) with programs like SHELX-97 or SHELXL is standard. Key steps:

  • Crystal mounting on a Bruker D8 Venture diffractometer.
  • Data collection at 100–150 K to minimize thermal motion artifacts.
  • Refinement using Olex2 or WinGX suites to model atomic positions and validate bond lengths/angles .

Q. Advanced Characterization

Q. Q: How can twinned crystals or high-resolution data challenges be addressed during refinement?

A: For twinned crystals:

  • Use SHELXL’s TWIN/BASF commands to model twin laws.
  • Apply Hirshfeld atom refinement (HAR) for high-resolution data to resolve electron density ambiguities.
    Contradictions in displacement parameters may arise from dynamic disorder, requiring TLS (Translation-Libration-Screw) models .

Q. Basic Biological Evaluation

Q. Q: What methodologies are employed to assess the bioactivity of this compound?

A: Common approaches include:

  • Kinase inhibition assays : Incubate with target kinases (e.g., JAK2 or PI3Kα) and measure IC₅₀ via fluorescence polarization.
  • Cellular viability assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., HCT-116 or MCF-7) .

Q. Advanced Biological Evaluation

Q. Q: How can structure-activity relationship (SAR) inconsistencies in analog libraries be resolved?

A: Use multi-parametric analysis:

  • 3D-QSAR : CoMFA or CoMSIA models correlate steric/electronic properties with activity.
  • Molecular dynamics : Simulate binding poses to identify conformational flexibility.
    Contradictions (e.g., high in vitro vs. low cellular activity) may stem from poor membrane permeability, requiring logP/logD adjustments .

Q. Basic Stability and Safety

Q. Q: What protocols ensure safe handling and storage of this compound?

A:

  • Storage : –20°C in amber vials under argon to prevent hydrolysis.
  • Handling : Use PPE (nitrile gloves, safety goggles) and fume hoods.
  • Waste disposal : Segregate halogenated organic waste for incineration .

Q. Advanced Stability Analysis

Q. Q: How can degradation products be identified under accelerated stability conditions?

A: Employ LC-MS/MS with forced degradation studies:

  • Acidic/alkaline stress : 0.1M HCl/NaOH at 40°C for 24 hours.
  • Oxidative stress : 3% H₂O₂.
  • Photolysis : Expose to UV light (ICH Q1B guidelines).
    Major degradants (e.g., debrominated or ester-hydrolyzed analogs) are quantified via calibration curves .

Q. Impurity Profiling

Q. Q: What chromatographic methods are suitable for quantifying process-related impurities?

A: Use reverse-phase HPLC with:

  • Column : C18 (4.6 × 250 mm, 5 µm).
  • Mobile phase : Gradient of acetonitrile/0.1% formic acid.
  • Detection : UV at 254 nm.
    Common impurities include methyl 4'-(bromomethyl)biphenyl-2-carboxylate (≤0.15% per ICH Q3A) .

Q. Computational Modeling

Q. Q: How can docking studies predict the binding mode of this compound to kinase targets?

A:

  • Protein preparation : Retrieve crystal structures (PDB: e.g., 4XVP for JAK2) and optimize with Schrödinger’s Protein Preparation Wizard.
  • Docking : Glide SP/XP protocols with OPLS4 force field.
  • MM-GBSA : Calculate binding free energy to rank poses.
    Discrepancies between docking and experimental IC₅₀ may require metadynamics for entropy corrections .

属性

IUPAC Name

methyl 6-bromo-1-cyclopentylindazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-19-14(18)11-6-9(15)7-13-12(11)8-16-17(13)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIOILXQEARMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=NN(C2=CC(=C1)Br)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Ice-cooled methyl 6-bromo-1H-indazole-4-carboxylate (2 g, 7.84 mmol) in 30 mL of DMF was treated with NaH (60%, 345 mg, 8.63 mmol) and the mixture was stirred for 1 hr at 0° C. Iodocyclopentane (2.31 g, 11.8 mmol) was then added and the mixture was stirred at 100° C. overnight. After cooling to RT, the reaction mixture was partitioned between water and ethyl acetate. The organic phase was washed with water and brine, dried over MgSO4, filtered and evaporated. Hexanes was added to the brown oil and it was purified using silica gel chromatography (eluent: Hex/EtOAc, gradient 0 to 25%). The less polar product was evaporated to give an orange oil, and was dried on hivac overnight. The product was confirmed to be the alkylated 1-isomer as suggested by 2D H NMR, and was collected as 807 mg (32%). 1H NMR (400 MHz, DMSO-d6): δ 8.40 (s, 1H) 8.37 (s, 1H) 7.81 (d, J=1.52 Hz, 1H) 5.26 (quin, J=7.07 Hz, 1H) 3.95 (s, 3H) 2.08-2.17 (m, 2H) 1.93-2.01 (m, 2H) 1.82-1.92 (m, 2H) 1.64-1.73 (m, 2H); LCMS (ES+): m/z=323.3/325.3
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
345 mg
Type
reactant
Reaction Step Two
Quantity
2.31 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of methyl 6-bromo-1H-indazole-4-carboxylate (10 g, 39.3 mmol) in acetonitrile (100 mL), was added cesium carbonate (19.2 g, 59.05 mmol) followed by bromocyclopentane (11.93 g, 78.3 mmol). The reaction mass was stirred at 90° C. for 3-4 h. On completion of reaction, acetonitrile was removed under reduced pressure and water added. Extraction was carried out using ethyl acetate and the combined organic layers were washed with water, brine and dried over anhydrous Na2SO4. The solvent was removed under reduced pressure and the residue purified by silica gel column chromatography to obtain methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate (3.7 g, 29.2%). The regiochemistry of the cyclopentyl group was confirmed by a NOE experiment.
Quantity
10 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.93 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。